molecular formula C8H5FO4 B1293538 2-Fluoroterephthalic acid CAS No. 3906-87-4

2-Fluoroterephthalic acid

Cat. No. B1293538
CAS RN: 3906-87-4
M. Wt: 184.12 g/mol
InChI Key: YUWKPDBHJFNMAD-UHFFFAOYSA-N
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Description

2-Fluoroterephthalic acid is a fluorinated derivative of terephthalic acid, which is a significant monomer used in the production of polyethylene terephthalate (PET) polymers. While the provided papers do not directly discuss 2-fluoroterephthalic acid, they do provide insights into the synthesis, properties, and applications of structurally related fluorinated compounds. These insights can be extrapolated to understand the potential characteristics and uses of 2-fluoroterephthalic acid.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorine-containing groups into organic molecules. For instance, poly 2'-fluoro-2'-deoxyuridylic acid was synthesized by polymerization using polynucleotide phosphorylase from Escherichia coli, indicating the potential for enzymatic methods in the synthesis of fluorinated compounds . Similarly, the synthesis of 2-fluoro-2 phenylacetic acid from phenylglycine through a fluorodeamination reaction in a HF-pyridine mixture suggests a chemical approach to introducing fluorine into aromatic compounds . These methods could potentially be adapted for the synthesis of 2-fluoroterephthalic acid.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial as it influences their reactivity and physical properties. The presence of fluorine can affect the electron distribution and the overall shape of the molecule. For example, the synthesis of optically active 2-aryl-2-fluoropropionic acids as non-epimerizable mimics of 2-arylpropionic acids demonstrates the impact of fluorine on the stereochemistry of organic molecules . This suggests that the incorporation of fluorine into terephthalic acid could similarly influence its molecular structure and properties.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. The ability of blue-emitting triazine derivatives of 2-aminoterephthalic acid to copolymerize with methylmethacrylate indicates that fluorinated terephthalic acid derivatives could also be used to modify polymer properties . Additionally, the use of 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent for configurational determination in NMR spectroscopy highlights the potential for fluorinated compounds in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, poly 2'-fluoro-2'-deoxyuridylic acid is resistant to degradation by pancreatic RNase and alkali, and it forms complexes with other polymers, indicating enhanced stability and potential for interaction with other molecules . The intense blueish fluorescence of the triazine derivatives of 2-aminoterephthalic acid suggests that fluorination can also enhance the optical properties of a compound . These properties could be relevant to 2-fluoroterephthalic acid, potentially affecting its solubility, stability, and reactivity.

Scientific Research Applications

1. Electrochemical Applications

Research involving 2-Fluoroterephthalic acid (2-FTA) has explored its use in electrochemical applications. For instance, a study by Gayen and Chaplin (2017) discussed the use of fluorinated compounds, including terephthalic acid derivatives, in minimizing the formation of perchlorate at boron-doped diamond film anodes. This work highlights the potential of fluorinated terephthalic acids in improving the efficiency and safety of electrochemical processes (Gayen & Chaplin, 2017).

2. Fluorescence Imaging and Probes

2-FTA has applications in fluorescence microscopy and imaging. For example, Kim and Cho (2009) developed two-photon probes for visualizing intracellular metal ions, acidic vesicles, and lipid rafts in living cells and tissues, demonstrating the versatility of fluorinated compounds like 2-FTA in biological imaging (Kim & Cho, 2009).

3. Advanced Material Synthesis

2-FTA is used in the synthesis of advanced materials. For instance, a study by Fan et al. (2020) utilized 2-amino-terephthalic acid, a close derivative, for the construction of Metal-Organic Frameworks (MOFs) activated with carbon quantum dots. These MOFs were employed as sensors for metal ions, illustrating the potential of 2-FTA derivatives in material science (Fan et al., 2020).

4. Photophysical Studies and Sensor Development

The photophysical properties of 2-FTA and its derivatives are significant for developing various sensors. Research by Niu et al. (2002) on covalently immobilized fluorophores based on naphthalimide derivatives, related to 2-FTA, exemplifies this application in creating optical sensors for specific chemicals (Niu et al., 2002).

Safety And Hazards

2-Fluoroterephthalic acid is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302+H312+H332;H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-fluoroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWKPDBHJFNMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192308
Record name 2-Fluoroterephthalic acid
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Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroterephthalic acid

CAS RN

3906-87-4
Record name 2-Fluoro-1,4-benzenedicarboxylic acid
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Record name 2-Fluoroterephthalic acid
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Record name 3906-87-4
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Record name 2-Fluoroterephthalic acid
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Record name 2-fluoroterephthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Leubner, R Siegel, J Franke, MT Wharmby… - Inorganic …, 2020 - ACS Publications
… The reaction of zirconium tetrachloride with terephthalic acid (H 2 BDC), tetrafluoroterephthalic acid (H 2 BDC-F 4 ), 2-fluoroterephthalic acid (H 2 BDC-F), 2,6-naphthalenedicarboxylic …
Number of citations: 4 pubs.acs.org
F Xue, J Cao, X Li, J Feng, M Tao, B Xue - Journal of Materials …, 2021 - pubs.rsc.org
… 228 mg of linker 2-fluoroterephthalic acid (1.24 mmol) and 665 mg of CrCl 3 ·6H 2 O (2.5 mmol) were dissolved in 15 mL of DMF in a vial and ultrasonicated until the solid was …
Number of citations: 11 pubs.rsc.org
W Zhang, J Zhang, X Dong, M Li, Q He, S Zhao… - Chemical Engineering …, 2023 - Elsevier
… The pKa value of 2-fluoroterephthalic acid is 2.86, smaller than that of terephthalic acid in UiO-66 (3.51), and thus the coordination bond between linkers and Zr nodes in UiO-66-F is …
Number of citations: 10 www.sciencedirect.com
LP Skala, X Aguilar-Enriquez, CL Stern, WR Dichtel - Chem, 2023 - cell.com
… For example, the 2-fluoroterephthalic acid assembly has a unit cell almost identical to that of … Before the crystal fully dissolved, 2-fluoroterephthalic acid was added, which resulted in the …
Number of citations: 4 www.cell.com
Y Guo, C Liang, CC Zhang… - Chemistry–An Asian …, 2022 - Wiley Online Library
… , with the aim to bring together both concepts, we have prepared a fluorine-version of QMOF-2 with formula [(CH 3 ) 2 NH 2 )][In(FBDC) 2 ] ⋅ 6H 2 O (H 2 FBDC=2-fluoroterephthalic acid…
Number of citations: 2 onlinelibrary.wiley.com
Y Wu, X Wang, KO Kirlikovali, X Gong… - Angewandte Chemie …, 2022 - Wiley Online Library
… probe this possibility, we conducted PET degradation reactions with UiO-66-F and UiO-66-NH 2 , which feature the same Zr-based node as in UiO-66 but with 2-fluoroterephthalic acid (…
Number of citations: 24 onlinelibrary.wiley.com
M Vandichel, S Biswas, K Leus, J Paier… - …, 2014 - Wiley Online Library
The epoxidation of cyclohexene has been investigated on a metal–organic framework MIL‐47 containing saturated V +IV sites linked with functionalized terephthalate linkers (MIL‐47‐X…
X Jiang, GT Lee, K Prasad… - Organic Process Research …, 2008 - ACS Publications
An optimized convergent synthetic route for the preparation of retinoid X receptor (RXR) antagonist (1) in an overall yield of 35% is described. The formation of the benzodiazepine was …
Number of citations: 39 pubs.acs.org
J Shen, X Gao, Z Liu, L Zhao, Z Xi, W Yuan - Chemical Engineering Journal, 2022 - Elsevier
… The effects of monomers such as 2,6-naphthalene dicarboxylic acid and 2-fluoroterephthalic acid on the reaction pathway will be investigated in future work. …
Number of citations: 6 www.sciencedirect.com
P Yi, H Huang, Y Peng, D Liu, C Zhong - RSC advances, 2016 - pubs.rsc.org
… In this work, we choose ligands 2-aminoterephthalic acid (BDC-NH 2 ), 2-fluoroterephthalic acid (BDC-F), and 2-nitroterephthalic acid (BDC-NO 2 ) with the mere difference in functional …
Number of citations: 32 pubs.rsc.org

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